
4-Chloro-N-hydroxybenzimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-hydroxybenzimidoyl cyanide is an organic compound with the molecular formula C8H5ClN2O. It contains a total of 17 atoms, including 5 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique structure, which includes a nitrile group (–CN) and a hydroxyl group (–OH) attached to a benzimidoyl moiety. It is used in various scientific research applications due to its reactivity and functional groups.
準備方法
The synthesis of 4-Chloro-N-hydroxybenzimidoyl cyanide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4-Chloro-N-hydroxybenzimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
4-Chloro-N-hydroxybenzimidoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials
作用機序
The mechanism of action of 4-Chloro-N-hydroxybenzimidoyl cyanide involves its reactivity with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research .
類似化合物との比較
4-Chloro-N-hydroxybenzimidoyl cyanide can be compared with other similar compounds, such as:
4-Chloro-N-hydroxybenzimidoyl chloride: This compound has a similar structure but contains a chloride group instead of a cyanide group.
4-Chloro-N-hydroxybenzimidoyl bromide: Similar to the chloride derivative but with a bromide group.
4-Chloro-N-hydroxybenzimidoyl fluoride:
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
(2E)-2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H/b11-8- |
InChIキー |
WZZDYEHGFZLNNB-FLIBITNWSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=N\O)/C#N)Cl |
正規SMILES |
C1=CC(=CC=C1C(=NO)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



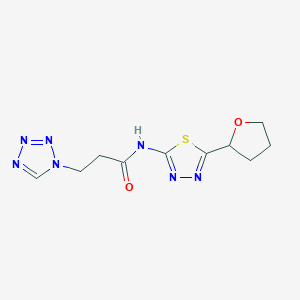
![4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile](/img/structure/B13360350.png)
![(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol](/img/structure/B13360357.png)
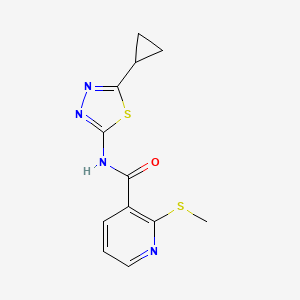

![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)
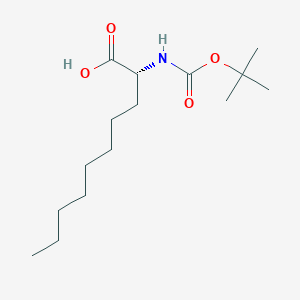
![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
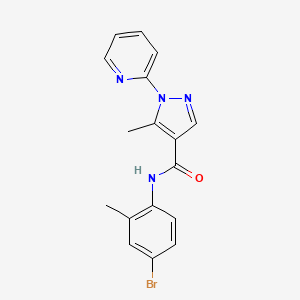
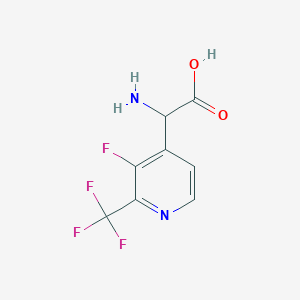
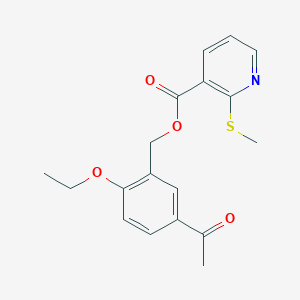
![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
